molecular formula C7H6BrNO3 B062606 Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate CAS No. 170235-19-5

Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate

Cat. No.: B062606
CAS No.: 170235-19-5
M. Wt: 232.03 g/mol
InChI Key: GAVHSGPZDJCNDR-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate is a chemical compound with the molecular formula C7H6BrNO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a bromine atom, a hydroxyl group, and a carboxylate ester group attached to a pyridine ring. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate typically involves the bromination of 5-hydroxy-2-pyridinecarboxylic acid followed by esterification. One common method includes the following steps:

    Bromination: 5-hydroxy-2-pyridinecarboxylic acid is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Esterification: The resulting 6-bromo-5-hydroxy-2-pyridinecarboxylic acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated bromination and esterification processes, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate) in an acidic or basic medium.

    Reduction: Reducing agents (e.g., LiAlH4) in an anhydrous solvent (e.g., diethyl ether).

Major Products Formed

    Substitution: Various substituted pyridine derivatives.

    Oxidation: 6-bromo-5-oxo-2-pyridinecarboxylate.

    Reduction: 6-bromo-5-hydroxy-2-pyridinemethanol.

Scientific Research Applications

Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and hydroxyl group can participate in hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-bromo-2-pyridinecarboxylate: Lacks the hydroxyl group at the 5-position.

    Methyl 5-hydroxy-2-pyridinecarboxylate: Lacks the bromine atom at the 6-position.

    Methyl 6-chloro-5-hydroxy-2-pyridinecarboxylate: Contains a chlorine atom instead of a bromine atom.

Uniqueness

Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 6-bromo-5-hydroxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-3-5(10)6(8)9-4/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVHSGPZDJCNDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570955
Record name Methyl 6-bromo-5-hydroxypyridine-2-carboxylate
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Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170235-19-5
Record name 2-Pyridinecarboxylic acid, 6-bromo-5-hydroxy-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-bromo-5-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate
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